molecular formula C6H14O2 B141546 (2S)-2,3-dimethylbutane-1,3-diol CAS No. 73295-12-2

(2S)-2,3-dimethylbutane-1,3-diol

Cat. No.: B141546
CAS No.: 73295-12-2
M. Wt: 118.17 g/mol
InChI Key: ITZWYSUTSDPWAQ-YFKPBYRVSA-N
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Description

(2S)-2,3-Dimethylbutane-1,3-diol is a valuable chiral building block in scientific research, primarily serving as a precursor and ligand in stereoselective synthesis and catalytic applications. Its structure is integral to the classic pinacol rearrangement, a fundamental reaction for skeletal reorganization and the conversion of vicinal diols to carbonyl compounds . Beyond this, the compound's utility extends to modern catalytic processes. Recent research demonstrates its effective use in manganese-catalyzed acceptorless dehydrogenative condensations with ureas to synthesize imidazolone derivatives, a class of N-heterocycles with significant pharmacological value . Furthermore, the 1,3-diol moiety allows it to function as a protecting group for other diols, forming cyclic acetals like acetonides, which are stable under a variety of reaction conditions and crucial for multi-step synthesis, particularly in carbohydrate chemistry . This combination of applications makes this compound a versatile reagent for developing pharmaceuticals, natural products, and novel synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3-dimethylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWYSUTSDPWAQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415965
Record name (2S)-2,3-dimethylbutane-1,3-diol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73295-12-2
Record name (2S)-2,3-dimethylbutane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,3-dimethylbutane-1,3-diol
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Stereochemical Principles and Characterization of 2s 2,3 Dimethylbutane 1,3 Diol

Elucidation of Absolute Configuration and Stereoisomerism

The spatial arrangement of atoms in (2S)-2,3-dimethylbutane-1,3-diol is defined by its absolute configuration, which is determined by the application of established priority rules. This configuration dictates the nature of its stereoisomeric forms.

The absolute configuration of a chiral center is unequivocally assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. The systematic name this compound specifies the 'S' configuration at carbon-2 (C2), which is the molecule's sole stereocenter.

The structure is systematically determined as follows:

Butane backbone: A four-carbon chain (C1-C2-C3-C4).

Diol functionality: A primary alcohol at C1 (-CH₂OH) and a tertiary alcohol at C3 (-OH).

Dimethyl substitution: Methyl groups (-CH₃) are located at C2 and C3.

The resulting structure is HO-CH₂-CH(CH₃)-C(CH₃)(OH)-CH₃ . In this arrangement, C3 is bonded to two identical methyl groups, making it achiral. C2, however, is bonded to four different substituents, establishing it as the single chiral center.

The CIP priority assignment for the substituents on C2 is as follows:

-C(CH₃)(OH)CH₃: This group has the highest priority because the carbon atom is bonded to an oxygen, another carbon, and a third carbon.

-CH₂OH: The carbon in this group is bonded to an oxygen and two hydrogens.

-CH₃: This methyl group is the next in priority.

-H: The hydrogen atom has the lowest atomic number and thus the lowest priority.

To assign the configuration, the molecule is oriented so that the lowest-priority group (-H) points away from the viewer. The path from the highest priority group (1) to the second (2) and then to the third (3) is traced. For this compound, this path is counter-clockwise, leading to the "S" designation.

Table 1: Cahn-Ingold-Prelog Priority Assignments for C2 in 2,3-dimethylbutane-1,3-diol
PrioritySubstituent Group on C2Reason for Priority
1 (Highest)-C(CH₃)(OH)CH₃Carbon is bonded to O, C, C.
2-CH₂OHCarbon is bonded to O, H, H.
3-CH₃Carbon is bonded to H, H, H.
4 (Lowest)-HLowest atomic number.

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Enantiomers: As 2,3-dimethylbutane-1,3-diol possesses one chiral center, it can exist as a pair of enantiomers. These are stereoisomers that are non-superimposable mirror images of each other. The enantiomer of this compound is (2R)-2,3-dimethylbutane-1,3-diol. These two molecules have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of one another. The existence of diastereomers requires a molecule to have at least two stereocenters. Since 2,3-dimethylbutane-1,3-diol has only one chiral center, it does not have any diastereomers.

Table 2: Stereoisomeric Relationships for 2,3-dimethylbutane-1,3-diol
CompoundStereoisomeric RelationshipNotes
This compoundEnantiomer of (2R) isomerOne of a pair of non-superimposable mirror images.
(2R)-2,3-dimethylbutane-1,3-diolEnantiomer of (2S) isomerThe other non-superimposable mirror image.
DiastereomersNot possible for this compound.

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for confirming the structure and determining the purity of chiral compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum for 2,3-dimethylbutane-1,3-diol is expected to show distinct signals for each non-equivalent proton. Key expected signals would include a doublet for the C2-methyl group (split by the C2-proton) and complex multiplets for the diastereotopic protons of the -CH₂OH group. The presence of a chiral center renders the two protons on C1 chemically non-equivalent.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals, corresponding to the six distinct carbon environments in the molecule (C1, C2, C3, C4, C2-methyl, and C3-methyl).

Chiral Derivatizing Agents: To confirm the absolute configuration of the (2S) center via NMR, chiral derivatizing agents (CDAs) can be employed. rsc.org These agents, such as Mosher's acid, react with the diol to form diastereomeric esters. The NMR signals of these diastereomers, particularly for protons near the chiral center, will exhibit different chemical shifts, allowing for confirmation of the absolute stereochemistry. rsc.org

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. acs.orgnih.gov

The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov When a mixture of (2S)- and (2R)-2,3-dimethylbutane-1,3-diol is passed through a chiral HPLC column, the two enantiomers exhibit different retention times due to the transient formation of diastereomeric complexes with the CSP. researchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise quantification of enantiomeric purity. acs.org

Table 3: Principles of Chiral Chromatography for Enantiomeric Purity
ParameterDescriptionApplication to this compound
PrincipleDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.govThe (2S) and (2R) enantiomers form temporary, diastereomeric complexes with the CSP, leading to different interaction strengths.
OutcomeSeparation of enantiomers, resulting in different retention times (tᵣ).tᵣ for (2S) isomer ≠ tᵣ for (2R) isomer.
QuantificationThe area of the chromatographic peak is proportional to the amount of the enantiomer.Enantiomeric Excess (% ee) = |([S] - [R]) / ([S] + [R])| × 100.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dimethylbutane-1,3-diol is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two alcohol groups involved in hydrogen bonding. Other significant peaks include C-H stretching vibrations around 2970-2870 cm⁻¹ and C-O stretching vibrations in the 1150-1050 cm⁻¹ region.

Conformational Studies: The molecule's flexibility, primarily due to rotation around the C2-C3 single bond, allows it to exist in various conformations (rotamers), such as staggered and eclipsed forms. The relative stability of these conformers is influenced by steric hindrance between the bulky methyl and hydroxyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Computational modeling, often in conjunction with vibrational spectroscopy, can be used to determine the lowest energy (most stable) conformations of the molecule. doubtnut.comstackexchange.com

Inelastic Incoherent Neutron Scattering (IINS) for Molecular Dynamics Analysis

An IINS analysis of this compound could yield crucial data on the vibrational modes of its methyl groups and the dynamics of its hydroxyl groups. This would be instrumental in understanding the intramolecular and intermolecular hydrogen bonding that governs its conformational preferences and physical properties. The resulting vibrational spectra could be compared with theoretical calculations to validate computational models of the molecule.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺119.10666126.3
[M+Na]⁺141.08860132.9
[M-H]⁻117.09210124.2
[M+NH₄]⁺136.13320147.7
[M+K]⁺157.06254132.7
[M+H-H₂O]⁺101.09664123.0
[M+HCOO]⁻163.09758145.0
[M+CH₃COO]⁻177.11323166.9
This data is predicted using computational methods and provides an estimation of the ion's size and shape in the gas phase. uni.lu

Computational Chemistry Approaches to Stereochemistry and Conformation

Computational chemistry offers a powerful lens through which to examine the stereochemistry and conformational landscape of molecules. By simulating molecular behavior at the atomic level, these methods provide insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly valuable for optimizing molecular geometries to find the most stable conformations (energy minima) and for calculating vibrational frequencies that can be compared with experimental spectroscopic data. researchgate.netresearchgate.net

While specific DFT studies on this compound are not extensively documented, research on the closely related 2,3-butanediol (B46004) diastereomers offers a strong comparative model. researchgate.net In these studies, DFT calculations at the B3LYP/6-311++G** level of theory were used to identify the stable conformers and the transition states for their interconversion. researchgate.netresearchgate.net The results for both (R,S)- and (S,S)-2,3-butanediol revealed that the most stable conformers are characterized by a gauche arrangement around the O-C-C-O dihedral angle, which allows for the formation of a weak intramolecular hydrogen bond. researchgate.net

For this compound, similar DFT calculations would be expected to show a preference for conformations where the hydroxyl groups can form an intramolecular hydrogen bond. The bulky methyl groups would also play a significant role in determining the rotational barriers around the C-C bonds. The calculated vibrational frequencies from DFT could then be used to interpret experimental infrared and Raman spectra, providing a detailed picture of the molecule's vibrational modes.

Table 2: Calculated Relative Energies of 2,3-Butanediol Conformers
DiastereomerConformerO-C-C-O Dihedral AngleRelative Energy (kJ mol⁻¹)
(R,S)-2,3-butanediol1+gauche0.0
2-gauche0.0
(S,S)-2,3-butanediol1+gauche0.0
2-gauche0.0
Adapted from a conformational study of 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. The study identified two equivalent energy minima for each diastereomer corresponding to a +/-gauche arrangement. researchgate.net

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the accessible conformations of a molecule and the pathways for transitioning between them. nih.gov

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational space in different environments, such as in the gas phase or in a solvent. The simulations would track the rotation around the single bonds and the formation and breaking of intramolecular and intermolecular hydrogen bonds.

The output of an MD simulation is a trajectory that contains the positions and velocities of all atoms over time. Analysis of this trajectory can provide:

The probability of finding the molecule in different conformations.

The average lifetimes of specific conformations.

The free energy landscape of conformational changes.

The influence of solvent molecules on the conformational equilibrium.

By combining the detailed energetic information from DFT calculations with the dynamic picture from MD simulations, a comprehensive understanding of the stereochemical and conformational behavior of this compound can be achieved.

Advanced Methodologies for the Asymmetric Synthesis of 2s 2,3 Dimethylbutane 1,3 Diol

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric methods provides an efficient and atom-economical route to chiral molecules like (2S)-2,3-dimethylbutane-1,3-diol. These strategies rely on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org For the synthesis of this compound, a suitable precursor is the prochiral β-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. The catalytic addition of hydrogen across the carbonyl group of this precursor, guided by a chiral catalyst, can establish the required stereocenter at the C2 position. This method is highly valued for its high atomic efficiency, producing the desired diol with minimal waste. nih.gov The success of this reaction is heavily dependent on the choice of catalyst and reaction conditions to achieve high enantioselectivity. ethz.ch

Chiral transition metal complexes, particularly those of ruthenium (Ru) and rhodium (Rh) featuring bisphosphine ligands, are preeminent catalysts for asymmetric hydrogenation. orgsyn.org Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues create a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone substrate. nih.govorgsyn.org

For the reduction of β-hydroxy ketones, ruthenium catalysts of the type RuX₂ (diphosphine)(diamine) have demonstrated significant effectiveness. nih.gov The combination of a chiral diphosphine like Tol-BINAP with a chiral diamine ligand such as DPEN (diphenylethylenediamine) can lead to high levels of stereocontrol. The selection of the specific ligand and metal is crucial, as even small structural changes can significantly impact the yield and stereoselectivity of the resulting 1,3-diol. researchgate.net For instance, Ru(II)/BINAP-catalyzed hydrogenations are known to have a broad substrate scope, including various functionalized ketones. ethz.ch

Table 1: Representative Results for Asymmetric Hydrogenation using Chiral Transition Metal Catalysts

PrecursorCatalyst SystemProductEnantiomeric Excess (ee)Reference
Arylglyoxal DialkylacetalRuCl₂[(S)-tolbinap][(R)-dmapen](R)-Hydroxy Acetal96% nih.gov
Methyl 3-oxobutanoateRu(OCOCH₃)₂[(R)-BINAP] + HCl(R)-Methyl 3-hydroxybutanoate>99% orgsyn.org
Acetophenone(S)-TolBINAP/(S,S)-DPEN–Ru(II)(R)-1-PhenylethanolHigh nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a vital tool in asymmetric synthesis. nih.gov For 1,3-diol synthesis, organocatalytic aldol (B89426) reactions are particularly relevant. nih.govacs.org These reactions can be used to construct the carbon skeleton of the target diol while simultaneously setting the stereochemistry.

A common strategy involves an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a chiral organocatalyst like a proline derivative. nih.gov This initially forms a chiral β-hydroxy ketone. Subsequent diastereoselective reduction of the ketone functionality yields the desired 1,3-diol. Researchers have developed novel proline-derived organocatalysts, sometimes used with additives like Cu(OTf)₂, to achieve high enantiomeric excess (>99% ee) in the initial aldol step. nih.govacs.org The resulting keto-alcohol can then be reduced to the diol, often using biocatalytic or other stereoselective reduction methods to control the configuration of the second stereocenter. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role in inducing asymmetry.

The use of chiral auxiliaries is a classic and reliable method for stereoselective synthesis. acs.org In the context of constructing this compound, an auxiliary can be attached to a precursor molecule to guide a key bond-forming or reduction step. For example, a chiral auxiliary can be used to control the stereoselective reduction of a ketone or to direct an aldol-type condensation. The design of the auxiliary is critical; it must effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less-hindered face. organic-chemistry.org While effective, this method is often less atom-economical than catalytic approaches as it requires stoichiometric amounts of the auxiliary, which must be synthesized and later removed.

Chiral auxiliaries excel at exerting diastereoselective control during the formation of new carbon-carbon bonds. organic-chemistry.org A well-established approach is the Evans asymmetric aldol reaction, where a chiral oxazolidinone auxiliary is attached to a carboxylic acid derivative. The resulting enolate reacts with an aldehyde, and the bulky auxiliary directs the approach of the electrophile, leading to the formation of one specific diastereomer of the β-hydroxy carbonyl product.

For the synthesis of this compound, one could envision a strategy starting with an acetate-derived chiral imide that is enolized and then reacted with acetone. The chiral auxiliary would control the facial selectivity of the enolate's attack on the acetone, establishing the (2S) stereocenter in the resulting adduct. Subsequent reductive cleavage of the auxiliary would furnish the target diol. The predictability and high levels of diastereoselectivity achieved make this a robust, albeit multi-step, synthetic route. organic-chemistry.org

Biocatalytic Routes and Enzymatic Resolution

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity and regioselectivity of enzymes, which operate under mild reaction conditions. researchgate.netmdpi.com

Lipases are a versatile class of enzymes widely used in organic synthesis for the resolution of racemic mixtures and the asymmetric acylation of prochiral diols. mdpi.comnih.gov The mechanism of lipase-catalyzed esterification involves the activation of the enzyme's active site, formation of an acyl-enzyme intermediate, and subsequent reaction with a nucleophile to yield the desired product. nih.gov

In the context of producing enantioenriched diols, lipases can selectively acylate one enantiomer of a racemic diol, leaving the other enantiomer unreacted and thus enriched. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a commonly used lipase for these transformations. mdpi.comnih.gov The choice of acyl donor and reaction conditions, such as solvent and temperature, can significantly influence the conversion rates and enantiomeric excess of the product. mdpi.com

Research Highlight: A study on the enzymatic esterification of a prochiral diol, 2-benzyl-1,3-propanediol, demonstrated the effectiveness of lipase-catalyzed acylation in creating chiral centers. researchgate.net While not specifically this compound, this research underscores the potential of lipases in synthesizing chiral diols with high enantiopurity.

The enzymatic dissymmetrization of prochiral meso-diols presents an efficient strategy for obtaining enantiomerically pure chiral diols. mdpi.com This approach avoids the 50% theoretical yield limitation of kinetic resolution of racemic mixtures. In this process, an enzyme selectively modifies one of the two identical functional groups of a meso-compound, thereby creating a chiral molecule.

Lipases are frequently employed for the dissymmetrization of meso-diols through enantioselective acylation. mdpi.com The success of this method relies on the enzyme's ability to differentiate between the two prochiral hydroxyl groups.

Kinetic resolution is a widely practiced method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of chiral diols, enzymatic kinetic resolution is a common approach.

One example of a non-enzymatic kinetic resolution involves the use of a chiral ketone, D-camphorquinone, to react with racemic diols. rsc.org This reaction forms intermediate dioxolanes at different rates for each enantiomer, allowing for their separation. rsc.org

Enzyme/Catalyst Substrate Method Key Finding
Lipases (e.g., CAL-B)Racemic diolsKinetic Resolution (Acylation)Selective acylation of one enantiomer. mdpi.comnih.gov
Lipases (e.g., CAL-B)meso-DiolsDissymmetrization (Acylation)Selective acylation of one prochiral hydroxyl group. mdpi.com
D-camphorquinoneRacemic 1,2-diolsKinetic ResolutionDiastereoselective formation of dioxolanes. rsc.org

Other Stereoselective Preparation Methods

Beyond biocatalysis, several other advanced methodologies have been developed for the stereoselective synthesis of chiral diols.

Recent advancements have led to the development of catalytic, stereoselective methods for synthesizing chiral 1,2- and 1,3-diols. nih.gov One such method involves the diastereoselective C(sp³)–H arylation of diol derivatives, which can establish two adjacent or non-adjacent stereogenic centers with high control. nih.gov This modular approach allows for the construction of enantiomerically enriched diols from readily available starting materials. nih.gov

Asymmetric electrochemical synthesis offers a sustainable and efficient alternative for creating chiral molecules. beilstein-journals.org This method induces asymmetry in achiral substrates through the use of chiral sources, such as chiral electrodes or chiral mediators in the electrochemical cell. beilstein-journals.org For the synthesis of chiral diols, the asymmetric electrooxidation of 1,2-diols using a chiral copper catalyst has been demonstrated. beilstein-journals.org The proposed mechanism involves the formation of a chiral copper complex with the diol, which then undergoes oxidation to yield the chiral product. beilstein-journals.org

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of complex chiral molecules like this compound is critical for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the development of catalyst-free processes, strategies to minimize by-products, and the use of sustainable reagents and solvents.

Development of Catalyst-Free Oxidation Processes

A significant goal in green chemistry is to move away from syntheses that rely on heavy or toxic metal catalysts, which often pose risks of environmental contamination and require costly remediation steps. While direct, catalyst-free oxidation methods for producing this compound are not widely documented, research on related structures demonstrates the viability of such approaches.

For instance, a process for preparing the isomeric compound 2,3-dimethylbutane-2,3-diol has been developed that avoids catalysts entirely. This method involves the reaction of 2,3-dimethylbutenes with oxygen or an oxygen-containing gas in the presence of water at temperatures between 40°C and 180°C. google.comgoogle.com This reaction proceeds with residence times of 5 to 150 minutes and demonstrates that direct oxidation using simple, inexpensive reagents like oxygen and water is feasible under the right conditions, eliminating the need for a catalyst. google.comgoogle.com

Beyond completely catalyst-free systems, a major green chemistry trend is the replacement of conventional metal catalysts with less hazardous alternatives. Organocatalysis, which uses small organic molecules to accelerate reactions, represents a powerful tool in this regard. Chiral 1,3-diols can be synthesized using proline-derived organocatalysts, which facilitate asymmetric aldol reactions to build the carbon skeleton with high enantiomeric purity. nih.govnih.gov

Furthermore, biocatalysis, the use of enzymes to perform chemical transformations, offers a highly efficient and selective alternative. rsc.org Enzymes operate under mild conditions, typically in aqueous environments, and can provide exquisite stereoselectivity, reducing the need for the toxic catalysts and harsh conditions often associated with traditional chemical synthesis. rsc.orgresearchgate.net

Strategies for Minimizing By-product Generation

Minimizing the generation of by-products is a core tenet of green chemistry (atom economy), as it reduces waste and simplifies purification processes. Traditional synthetic routes to this compound, such as those employing Grignard reagents, often face challenges with side reactions.

A documented synthesis of this compound involves the reaction of methyl (S)-3-hydroxy-2-methyl-propionate with a methylmagnesium bromide (MeMgBr) Grignard reagent. chemicalbook.com Grignard reactions are notoriously sensitive and can lead to several by-products through mechanisms like enolization, reduction, and homocoupling. researchgate.net Factors such as high reaction temperature, improper reagent concentration, and impurities can exacerbate the formation of these unwanted substances. researchgate.net Consequently, the desired product often requires extensive purification, including pH adjustment, liquid-liquid extraction, and vacuum distillation, to achieve high purity. chemicalbook.com

Modern strategies to mitigate these issues in organometallic chemistry focus on process control. Continuous flow reactors, for example, offer superior control over reaction parameters like temperature and mixing, which can significantly reduce by-product formation by minimizing temperature spikes and ensuring consistent reagent concentration. niper.gov.in The use of additives like cerium(III) chloride can also enhance the selectivity of Grignard additions to carbonyls, favoring the desired 1,2-addition over competing side reactions. researchgate.net

The most effective strategy for minimizing by-products, however, is the use of highly selective catalysts, particularly enzymes. Biocatalytic routes, such as the chemoenzymatic synthesis of chiral 1,3-diols, demonstrate exceptional selectivity. rsc.orgnih.gov These processes often involve a highly selective carbon-carbon bond formation step followed by an enzymatic reduction, both of which generate the target stereoisomer with very high fidelity, leading to minimal waste and simpler downstream processing. researchgate.netnih.gov

Table 1: Comparison of Synthetic Strategies and By-product Generation
Synthetic StrategyTypical By-productsSelectivity ControlPurification Needs
Grignard Reaction chemicalbook.comEnolization products, reduction products (alcohols), homocoupling products (e.g., ethane (B1197151) from MeMgBr). researchgate.netresearchgate.netStrict temperature control, slow addition of reagents, use of additives (e.g., CeCl₃), continuous flow processing. researchgate.netniper.gov.inHigh (e.g., extraction, distillation). chemicalbook.com
Biocatalytic / Enzymatic Synthesis rsc.orgnih.govMinimal, due to high substrate and stereochemical specificity of enzymes.Inherent to the enzyme's active site; selection of appropriate enzyme for desired stereoisomer. researchgate.netLow to moderate (e.g., product extraction from aqueous medium).

Utilization of Sustainable Reagents and Solvents

Many traditional syntheses of chiral diols rely on volatile and flammable organic solvents. The Grignard synthesis of this compound, for instance, uses diethyl ether as the solvent. chemicalbook.com Such solvents contribute to air pollution and pose safety hazards. A key green strategy is to replace these with more sustainable alternatives. mdpi.com Water is an ideal green solvent, though its application can be limited by the poor solubility of organic substrates. researchgate.net However, many biocatalytic reactions are performed in aqueous solutions under mild conditions. nih.govresearchgate.net

For reactions requiring organic solvents, bio-based alternatives derived from renewable feedstocks are gaining prominence. mdpi.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, have proven effective for a range of reactions, including Grignard chemistry, and offer a much better environmental and safety profile than traditional ethers. researchgate.netgordon.edu

In terms of reagents, the use of biocatalysts (enzymes) and molecular oxygen as an oxidant represents a significant advance in sustainability. rsc.org Enzymatic cascades can build complex molecules like chiral diols from simple precursors at room temperature and pressure, offering a stark contrast to energy-intensive processes that require hazardous reagents. nih.govlivescience.io

Table 2: Sustainable Alternatives in Diol Synthesis
Conventional ComponentExample of UseGreen/Sustainable AlternativeBenefits of Alternative
Volatile Organic Solvent (e.g., Diethyl Ether)Grignard Reaction chemicalbook.comWater, 2-Methyltetrahydrofuran (2-MeTHF) researchgate.netgordon.eduReduced flammability and toxicity, potential for biomass sourcing, lower environmental impact. mdpi.com
Metal Catalysts (e.g., heavy metals)Traditional Asymmetric HydrogenationOrganocatalysts (e.g., Proline-derivatives), Biocatalysts (Enzymes) nih.govrsc.orgAvoids toxic heavy metals, often operates in milder conditions, can be biodegradable, high selectivity. nih.gov
Stoichiometric Oxidants/ReductantsClassic oxidation/reduction reactionsMolecular Oxygen (with oxidases), NADH/NADPH (with reductases and cofactor regeneration) nih.govresearchgate.netHigh atom economy, generates benign by-products (e.g., water), operates under mild conditions.

Mechanistic Elucidation of Reactions Involving 2s 2,3 Dimethylbutane 1,3 Diol and Its Derivatives

Detailed Reaction Mechanisms for Diol Rearrangements and Pinacol-like Transformations

The pinacol (B44631) rearrangement is a classic and powerful acid-catalyzed reaction that converts 1,2-diols to carbonyl compounds. researchgate.netonlineorganicchemistrytutor.comwikipedia.org In the case of (2S)-2,3-dimethylbutane-1,3-diol, which is a vicinal diol, this rearrangement leads to the formation of a ketone through a series of well-defined steps. masterorganicchemistry.comquora.com

The mechanism is initiated by the protonation of one of the hydroxyl groups by an acid, such as sulfuric acid. masterorganicchemistry.comquora.com This protonation converts the hydroxyl group into a good leaving group (water). Departure of the water molecule generates a carbocation. wikipedia.orgmasterorganicchemistry.com Subsequently, a 1,2-alkyl shift occurs, where a methyl group from the adjacent carbon migrates to the carbocation center. masterorganicchemistry.comquora.com This rearrangement is driven by the formation of a more stable oxonium ion, where the positive charge is stabilized by the lone pair of electrons on the oxygen atom. wikipedia.org Deprotonation of the oxonium ion then yields the final ketone product, pinacolone (B1678379) (3,3-dimethyl-2-butanone). quora.com

Table 1: Key Steps in the Pinacol Rearrangement of this compound

StepDescription
1. Protonation One of the hydroxyl groups of the diol is protonated by an acid catalyst. wikipedia.orgmasterorganicchemistry.com
2. Formation of Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation. wikipedia.orgmasterorganicchemistry.com
3. 1,2-Alkyl Shift A methyl group from the adjacent carbon migrates to the carbocation center. masterorganicchemistry.comquora.com
4. Formation of Oxonium Ion The migration of the alkyl group results in the formation of a resonance-stabilized oxonium ion. wikipedia.org
5. Deprotonation A base (often water) removes a proton from the oxonium ion to yield the final ketone product. quora.com

Mechanistic Pathways in Functionalization Reactions (e.g., oxidation, substitution, cyclization)

Beyond rearrangements, this compound and its derivatives can undergo various functionalization reactions, each with its distinct mechanistic pathway.

Oxidation: The oxidation of diols can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups can occur.

Substitution: The hydroxyl groups of the diol can be substituted by other functional groups. For example, in the presence of an acid and a suitable nucleophile, a substitution reaction can occur. The mechanism often involves the protonation of a hydroxyl group to form a good leaving group, followed by nucleophilic attack. The regioselectivity of the substitution can be influenced by the steric hindrance around the hydroxyl groups. For instance, esterification with tosyl chloride in pyridine (B92270) can selectively occur at the less sterically hindered secondary alcohol. youtube.com

Cyclization: Intramolecular reactions can lead to the formation of cyclic ethers. For example, under acidic conditions, one hydroxyl group can be protonated and leave as water, forming a carbocation. The other hydroxyl group can then act as an internal nucleophile, attacking the carbocation to form a cyclic ether, such as an epoxide. youtube.com

Investigations into Stereoconvergent and Stereodivergent Processes

The stereochemistry of reactions involving chiral molecules like this compound is of significant interest.

Stereoconvergent Processes: In some reactions, regardless of the stereochemistry of the starting material, a single stereoisomer of the product is predominantly formed. This can occur if the reaction proceeds through a common intermediate that loses the initial stereochemical information.

Stereodivergent Processes: In contrast, stereodivergent reactions allow for the formation of different stereoisomers of the product from a single starting material by varying the reaction conditions or reagents. In the context of diol rearrangements, the stereochemistry of the diol can play a crucial role in determining the major product in cyclic systems. For instance, an alkyl group that is positioned trans to the leaving hydroxyl group is more likely to migrate than a cis-alkyl group. wikipedia.org

Studies on Radical-Chain Mechanisms in the Transformation of Diol Derivatives

While many reactions of diols are ionic in nature, radical-chain mechanisms can also be involved in the transformation of their derivatives. lumenlearning.com Radical reactions typically proceed through three main stages: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond, which can be induced by heat or light. lumenlearning.comlibretexts.org

Propagation: In this "chain" part of the reaction, a reactive radical reacts with a non-radical molecule to form a new radical, which can then continue the chain. lumenlearning.comlibretexts.org For example, a radical can abstract a hydrogen atom from a diol derivative, creating a new carbon-centered radical.

Termination: The chain reaction is concluded when two radical species combine to form a non-radical product. lumenlearning.comlibretexts.org

The study of radical reactions involving diol derivatives can provide alternative pathways for functionalization and carbon-carbon bond formation. libretexts.org

Solvent Effects and Their Influence on Reaction Pathways

The choice of solvent can significantly impact the rate, yield, and even the mechanism of a chemical reaction. numberanalytics.com This is due to the solvent's ability to interact with reactants, intermediates, and transition states through various forces. numberanalytics.com

In the context of diol rearrangements, the polarity of the solvent can play a crucial role. Polar solvents can stabilize charged intermediates, such as the carbocation formed during the pinacol rearrangement, thereby facilitating the reaction. researchgate.net In some cases, the diol substrate itself can act as the solvent. chegg.com

The effect of the solvent on the extent of conversion and selectivity of products has been studied in the pinacol-pinacolone rearrangement. researchgate.net For instance, polar solvents can favor pathways that involve charged transition states. numberanalytics.com Furthermore, specific solvent effects like hydrogen bonding can also influence reaction rates and selectivity by stabilizing certain intermediates or transition states. numberanalytics.com

Table 2: Influence of Solvent Polarity on Pinacol Rearrangement

Solvent PolarityEffect on Reaction
Polar Can facilitate the rearrangement process, leading to higher conversion rates and yields. researchgate.net Stabilizes charged intermediates like carbocations. numberanalytics.com
Non-polar May hinder the rearrangement process. researchgate.net

Applications of 2s 2,3 Dimethylbutane 1,3 Diol in Asymmetric Organic Synthesis

The Chemical Compound as a Chiral Building Block

A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material in the synthesis of more complex chiral compounds. The inherent and well-defined stereochemistry of (2S)-2,3-dimethylbutane-1,3-diol makes it an excellent example of such a block, allowing chemists to transfer its chirality to a target molecule, thereby avoiding the need for chiral separations or complex asymmetric reactions later in a synthetic sequence.

The primary use of this compound as a chiral building block is in the generation of enantiomerically pure intermediates. The diol's hydroxyl groups provide reactive sites for a variety of chemical transformations. For instance, these intermediates can be further elaborated through functional group manipulations to create novel chiral α-amino acids and β-amino alcohols, which are crucial components in many pharmaceutical compounds. researchgate.net The synthesis of pinane-based 2-amino-1,3-diols, which are analogues of the biologically active molecule sphingosine (B13886), showcases a practical application where the diol framework is converted into a more complex intermediate. researchgate.net This process often involves converting the diol into derivatives like oxazolidinones, which then undergo further reactions to yield the desired enantiopure products. researchgate.net

The enantiopure intermediates derived from this compound are instrumental in the construction of larger, more intricate molecular structures. Chiral chemical synthesis is of growing importance for the development of new drugs and agrochemicals. researchgate.net By incorporating the diol or its derivatives early in a synthetic route, chemists can control the stereochemical outcome of the final product. For example, complex structures like pinane-fused oxazolidin-2-ones have been synthesized stereoselectively starting from terpene derivatives, which are then converted to 2-amino-1,3-diols. researchgate.net These rigid, bicyclic structures serve as scaffolds for building even more complex molecules, demonstrating how a simple chiral diol can direct the formation of a sophisticated molecular architecture.

Derivatization to Chiral Ligands for Asymmetric Catalysis

One of the most powerful applications of this compound is its conversion into chiral ligands for asymmetric catalysis. In this context, the diol's chiral backbone is used to create a three-dimensional environment around a metal catalyst, influencing the stereochemical outcome of a reaction. This approach is highly efficient as only a catalytic amount of the chiral ligand is needed to produce large quantities of an enantiomerically enriched product.

The diol can be chemically modified to produce various classes of ligands, with phosphine (B1218219) and oxazolidinone-based ligands being particularly notable.

Phosphine Ligands: Chiral phosphines are a dominant class of ligands in metal-catalyzed reactions. nih.gov The synthesis of phosphine ligands from this compound involves converting the hydroxyl groups into functionalities that can be linked to a phosphorus atom. This often requires a multi-step sequence, potentially involving protection of the hydroxyls, introduction of the phosphine group, and subsequent deprotection. nih.gov To prevent the common issue of oxidation, these phosphines are often handled as more stable phosphine-borane complexes during their synthesis and purification. nih.govnih.gov

Oxazolidinone-based Ligands: The diol can be converted into a corresponding amino-diol, which is a direct precursor to chiral oxazolidinones. The reaction of these 2-amino-1,3-diols with reagents like phosgene (B1210022) or diphosgene leads to the formation of a cyclic carbamate, the oxazolidinone ring. researchgate.netresearchgate.net The resulting structure retains the original stereochemistry of the diol and can act as a bidentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms.

Ligand TypePrecursorKey Synthetic Step
Chiral Phosphine This compoundC-P bond formation, often via reaction with a halophosphine. nih.gov
Chiral Oxazolidinone Derived (2S)-amino-diolCyclization with phosgene or equivalent to form the heterocyclic ring. researchgate.net

Ligands derived from this compound are evaluated by their effectiveness in promoting enantioselectivity in various chemical reactions, with the asymmetric reduction of ketones being a benchmark transformation. wikipedia.org The goal is to convert a prochiral ketone (a ketone with two different non-hydrogen substituents) into a single enantiomer of the corresponding chiral alcohol.

In a typical process, the chiral ligand coordinates to a metal (e.g., ruthenium) or a Lewis acid like boron in an oxazaborolidine catalyst. wikipedia.orgmdpi.com This complex then activates a hydride source (e.g., borane (B79455) or hydrogen gas) and delivers it to one face of the ketone's carbonyl group, preferentially forming one of the two possible alcohol enantiomers. The steric and electronic properties of the ligand, dictated by the original diol's chiral scaffold, are crucial for achieving high enantiomeric excess (ee). For example, oxazaborolidine catalysts generated from chiral amino alcohols have been shown to effectively catalyze the reduction of various aromatic and aliphatic ketones with high enantioselectivities, often exceeding 90% ee. mdpi.com

Substrate TypeCatalyst SystemTypical Enantiomeric Excess (ee)
Aryl Methyl KetonesOxazaborolidine-Borane91-98% mdpi.com
Cyclic Aryl Ketones (e.g., α-Tetralone)Oxazaborolidine-Borane85% mdpi.com
Aliphatic KetonesOxazaborolidine-Borane69-98% mdpi.com
α,β-Unsaturated KetonesOxazaborolidine-Borane76-86% mdpi.com

Precursors for Biologically Active Molecules and Natural Products

The strategic use of this compound as a chiral precursor is critical in the total synthesis of natural products and other biologically active molecules. Many therapeutic agents are chiral, and often only one enantiomer provides the desired biological effect while the other may be inactive or even harmful. researchgate.net

The synthesis of sphingosine analogues provides a clear example. researchgate.net Sphingosines are a class of amino alcohols that are fundamental components of cell membranes. By starting with a chiral precursor derived from a terpene and creating a pinane-fused 2-amino-1,3-diol structure, chemists can synthesize analogues that mimic the natural product's stereochemistry. researchgate.net This approach is vital for studying structure-activity relationships and developing new therapeutic agents. The diol's role is to set a key stereocenter early in the synthesis, ensuring that the final complex molecule is produced with the correct absolute configuration, a critical factor for its ultimate biological function. researchgate.net

Role in the Development of Chiral Materials (e.g., specialty polymers, liquid crystals)

The utility of chiral diols as building blocks in the synthesis of complex molecules is well-established in asymmetric organic synthesis. Their defined stereochemistry makes them valuable starting materials for the creation of other chiral molecules and materials. However, a thorough review of scientific literature reveals a notable absence of research detailing the specific application of This compound in the development of chiral specialty polymers and liquid crystals.

While other chiral diols, such as various isomers of butanediol (B1596017) and propanediol, have been investigated for these purposes, there is a lack of published studies focusing on This compound . For instance, research has been conducted on the synthesis of new ferroelectric liquid-crystalline diols based on a 1,3-propanediol (B51772) group, highlighting their potential for creating liquid-crystalline polyurethanes. tandfonline.comtandfonline.com Similarly, diesters derived from butane-2,3-diol have been synthesized and evaluated as potential chiral dopants for liquid crystals, although they were found to be unsuitable due to a lack of mesomorphism and poor solubility. soton.ac.uk

The development of chiral polymers often involves the incorporation of chiral monomers to induce specific properties. Studies have explored the use of various chiral alcohols and diols in the synthesis of such polymers. cjps.orgacs.org Furthermore, the synthesis of chiral liquid crystals can be achieved by using chiral nematic liquid crystals as a reaction field with achiral monomers or by incorporating chiral dopants into a nematic liquid crystal matrix. nii.ac.jpnih.gov Research in this area has utilized a range of chiral molecules, but again, This compound is not mentioned among them.

The absence of data for This compound in these specialized applications could be attributed to several factors. The specific stereochemistry and substitution pattern of this diol might not be conducive to forming the desired liquid crystalline phases or for polymerization into specialty polymers with useful properties. Researchers may have prioritized other, more readily available or synthetically versatile chiral diols for these applications.

Emerging Research Frontiers and Future Prospects for 2s 2,3 Dimethylbutane 1,3 Diol

Development of Highly Efficient and Atom-Economical Stereoselective Syntheses

The development of efficient and environmentally benign synthetic methods is a primary focus in modern organic chemistry. For (2S)-2,3-dimethylbutane-1,3-diol, research emphasizes stereoselective and atom-economical approaches that maximize yield while minimizing waste.

One established method involves the reaction of methyl (S)-3-hydroxy-2-methyl-propionate with a Grignard reagent. chemicalbook.com This approach provides the target diol with high purity and a good yield. The specifics of a representative synthesis are detailed below.

A key area of development is the use of catalytic methods to produce 2-methyl-1,3-diols. nih.gov For instance, rhenium-catalyzed allylic alcohol transposition has emerged as a powerful tool for the stereoselective synthesis of related 1,3-syn-diol acetals. nih.gov These reactions proceed with excellent diastereoselectivity and high yields, often requiring only a small amount of catalyst. nih.gov Such catalytic methods represent a significant step forward in creating these structural motifs, which are essential components of many polyhydroxylated natural products. nih.gov The pursuit of these catalytic strategies is crucial for developing more sustainable and efficient routes to compounds like this compound.

Starting MaterialReagentSolventYieldPurity (by GC)
(S)-3-hydroxy-2-methyl-propionateMethylmagnesium bromide (MeMgBr)Diethyl ether (Et2O)88.4%98.5%

This table summarizes the reported synthesis of this compound via a Grignard reaction, highlighting the efficiency of the method. chemicalbook.com

Advanced Computational Design for Predicting Novel Diol Transformations and Reactivity

The frontier of chemical synthesis is increasingly intertwined with computational power. Advanced computational design, including machine learning and artificial intelligence, is revolutionizing how chemists approach reaction discovery and optimization. blogspot.com For diols like this compound, these computational tools offer the potential to predict novel transformations and understand reactivity with unprecedented detail. nih.gov

By developing sophisticated models, researchers can simulate how the diol might behave under various reaction conditions with different reagents. blogspot.com This predictive capability accelerates the discovery of new reactions by allowing for virtual screening of thousands of possibilities, saving significant time and resources compared to traditional laboratory experiments. Furthermore, computational methods can elucidate complex reaction mechanisms, providing insights into the conformational dynamics that govern stereochemical outcomes. nih.gov The evolution from data-driven design to a more integrated human-AI collaborative process marks a new paradigm, promising to unlock innovative and efficient synthetic pathways. medium.com

Scalability and Industrial Feasibility of Asymmetric Synthesis Methods

For a chiral building block to be truly useful, its synthesis must be scalable and economically viable for industrial production. The transition from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges, including cost, safety, and efficiency. google.com

The industrial feasibility of synthesizing this compound hinges on several factors. The cost and availability of the starting materials are critical. The use of expensive reagents or catalysts can render a process economically unfeasible on a large scale. google.com Therefore, methods that utilize simple, inexpensive starting materials and catalysts are highly desirable. google.com For example, processes that use oxygen or air as the oxidant instead of more expensive materials like hydrogen peroxide are often preferred in industrial settings. google.com

Integration of Bio-Inspired Synthetic Approaches and Chemoenzymatic Cascades

Nature provides a rich blueprint for efficient and highly selective chemical synthesis. Bio-inspired and chemoenzymatic approaches seek to harness the power of enzymes and biological processes to create complex molecules with high precision. elsevierpure.com These methods are particularly well-suited for the synthesis of chiral compounds like this compound.

Chemoenzymatic cascades, which combine chemical and biological catalysts in a single pot, offer an elegant and efficient strategy for synthesizing chiral diols. nih.govacs.org These cascades can involve multiple enzymatic steps that proceed with high stereoselectivity, often under mild, aqueous conditions. nih.govacs.org For example, a multi-enzyme system can be designed to convert simple achiral starting materials into enantiomerically pure diols. nih.gov Such systems often demonstrate high yields and excellent enantiomeric and diastereomeric excesses. nih.gov The integration of biocatalysis with traditional chemical synthesis allows for the creation of molecular architectures that would be challenging to produce using either method alone, paving the way for more sustainable and powerful synthetic strategies. acs.orgresearchgate.net

Exploration of New Unconventional Chemical Transformations of the Chemical Compound

Beyond its synthesis, a key area of future research lies in exploring new and unconventional chemical transformations of this compound. As a stereodefined chiral building block, it serves as a valuable starting point for the synthesis of a wide array of other complex molecules. nih.gov

The diol's two hydroxyl groups provide reactive handles for a variety of chemical modifications. Its inherent chirality can be transferred to new products, making it a useful synthon in the total synthesis of natural products and pharmaceuticals. For instance, 1,3-diols are foundational motifs in numerous polyhydroxylated natural products, and this compound could serve as a key intermediate in their construction. nih.gov

Future research will likely focus on leveraging its unique structure to develop novel ligands for asymmetric catalysis, create new chiral auxiliaries, or synthesize biologically active compounds. The exploration of unconventional reaction conditions, such as photochemistry or electrochemistry, could also unlock new pathways and lead to the discovery of unprecedented molecular structures derived from this versatile diol.

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for obtaining (2S)-2,3-dimethylbutane-1,3-diol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example:

  • Catalytic asymmetric dihydroxylation of olefins using Sharpless or Jacobsen conditions to install vicinal diol stereochemistry .
  • Chiral auxiliary-mediated synthesis , leveraging enantiopure starting materials (e.g., (2S)-configured precursors) to preserve stereochemical integrity during reactions .
    • Key Considerations : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For scalability, optimize reaction conditions (e.g., solvent, temperature) to minimize racemization .

Q. Which analytical techniques are most robust for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to confirm regiochemistry and stereochemistry. For example, coupling constants (JJ) in vicinal diols help distinguish syn vs. anti configurations .
  • X-ray Crystallography : Resolve absolute configuration unambiguously, as demonstrated in studies of structurally related diols .
  • HPLC with Chiral Columns : Quantify enantiopurity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological or catalytic activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize diastereomers (e.g., (2R,3S) or (2S,3R)) and evaluate activity in biological assays (e.g., enzyme inhibition, anti-inflammatory models). For example, syn-diols in Streptomyces metabolites show distinct bioactivity compared to anti-configured analogs .
  • Molecular Docking : Use computational tools (e.g., AutoDock) to predict binding interactions with target proteins, correlating stereochemistry with affinity .
    • Data Interpretation : Differences in IC50_{50} values or binding energies between stereoisomers highlight stereochemical dependency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Purity Assessment : Verify compound purity via LC-MS and elemental analysis. Impurities (e.g., residual catalysts) may skew bioassay results .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, LPS concentration) to isolate variables. For example, anti-inflammatory effects in RAW264.7 cells require strict LPS stimulation protocols .
  • Meta-Analysis : Cross-reference data with structurally similar diols (e.g., sphingosine derivatives) to identify trends or outliers .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates without compromising stereoselectivity .
  • Catalyst Loading : Balance cost and efficiency (e.g., 5–10 mol% chiral catalysts) .
  • Workflow Table :
ParameterOptimized ConditionYield (%)ee (%)Source
CatalystJacobsen Mn(III)-salen8592
SolventTHF7888
Temperature-20°C9095

Methodological and Data Analysis Questions

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Triangulation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC, COSY, and NOESY to resolve ambiguous peaks. For example, NOE correlations can confirm syn-diol spatial proximity .
  • Crystallographic Validation : Cross-validate NMR assignments with X-ray structures, as done for related diols in PTP1B complex studies .

Q. What computational tools are effective for modeling the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to predict stability of stereoisomers and reaction transition states.
  • Solubility Prediction : Apply COSMO-RS models to estimate solubility in biorelevant media (e.g., PBS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.